2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-4,7-8,12,15H,5-6H2,(H,13,14) |
InChI Key |
PKJBZGLJKAYQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CNN=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of pyrazole derivatives with tetrahydroquinoline precursors. One common method includes the reaction of pyrazole-4-carbaldehydes with tetrahydroquinoline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Substitution Reactions
The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at the C-3 and C-5 positions, while the tetrahydroquinoline moiety participates in nucleophilic substitutions.
Key Findings :
-
Bromination favors the pyrazole ring due to its electron-rich nature.
-
Methylation selectively occurs at the pyrazole’s NH group under mild alkaline conditions .
Oxidation and Reduction
The tetrahydroquinoline component is susceptible to oxidation, while the pyrazole ring remains stable under most redox conditions.
| Reaction Type | Conditions | Products/Outcomes | Yield | Sources |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C, 4 hr | 2-(1H-Pyrazol-4-yl)-quinoline | 62% | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Saturated decahydroquinoline derivative | 88% |
Mechanistic Insights :
-
Oxidation with KMnO₄ converts the tetrahydroquinoline’s saturated ring to a fully aromatic quinoline system .
-
Catalytic hydrogenation reduces the tetrahydroquinoline’s double bonds while preserving the pyrazole ring .
Cyclization and Domino Reactions
The compound participates in acid- and metal-catalyzed cyclizations to form fused polycyclic systems.
Notable Outcomes :
-
Povarov multicomponent reactions yield anticancer-active pyrazoloquinolines with GI₅₀ values as low as 0.1 μM .
-
SNAr-terminated sequences enable rapid access to dihydroquinolinone scaffolds .
Functional Group Transformations
The compound’s secondary amine and aromatic systems allow for diverse derivatization.
Applications :
-
Urethane derivatives show enhanced antifungal activity against Gaeumannomyces graminis (EC₅₀: 5.44 μg/mL) .
-
Aldol adducts serve as intermediates for bioactive quinolinones .
Metal-Catalyzed Cross-Couplings
The pyrazole ring facilitates palladium- and copper-mediated couplings.
Synergy :
Acid/Base-Mediated Rearrangements
Controlled hydrolysis and rearrangements modify the core scaffold.
| Reaction Type | Conditions | Products/Outcomes | Yield | Sources |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 6 hr | Pyrazole-quinolinone | 70% | |
| Base-Induced Ring Opening | NaOH, MeOH, 60°C, 4 hr | Linear amino-pyrazole ketone | 65% |
Structural Insights :
Scientific Research Applications
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a chemical compound with potential applications in various scientific fields. Research indicates its role as a building block in creating complex molecules for agrochemicals and fine chemicals, as well as in pharmaceutical development .
Basic Information
Scientific Research Applications
- Organic Synthesis: 1,2,3,4-Tetrahydroquinoline derivatives, including this compound, are utilized as building blocks in organic chemistry for creating complex molecules used in agrochemicals and fine chemicals .
- Pharmaceutical Development: Tetrahydroquinoline compounds are key intermediates in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders .
- Antibacterial Agents: 2-(pyrazol-4-yl)-1,3,4-oxadiazoles, which incorporate a pyrazole moiety, have demonstrated antibacterial activity against various strains of bacteria . Derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazole have shown antibacterial activity toward Xac and anti-Psa .
- Pyrazole Applications: Pyrazole derivatives exhibit a broad spectrum of biological activities, making them useful in drug development . They have been used to create anti-inflammatory agents and anti-microbial compounds .
- Agrochemical Development: 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives are being explored for their potential in agrochemical development. Some have demonstrated excellent antimicrobial activity against phytopathogenic bacteria and fungi, suggesting their potential as new agrochemicals .
- Material Science: Tetrahydroquinoline derivatives are being explored for creating novel materials, including polymers and coatings, due to their unique structural properties .
- Biological Research: Researchers utilize tetrahydroquinoline derivatives to study their effects on biological systems, helping to uncover new pathways for drug action and metabolic processes .
- Catalysis: Tetrahydroquinoline derivatives act as ligands in catalytic processes, enhancing reaction efficiency in various chemical transformations, crucial for green chemistry initiatives .
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s pyrazole moiety can interact with protein active sites, while the tetrahydroquinoline ring enhances its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Bioactivity : Pyrazole-containing derivatives (e.g., 2-(1H-pyrazol-4-yl)-1,2,3,4-THQ) exhibit superior antifungal properties compared to alkyl-substituted analogs like 6-methyl-THQ. This is attributed to pyrazole’s ability to disrupt fungal membrane integrity via hydrogen bonding and π-π interactions .
Synthetic Complexity : Derivatives with fused heterocycles (e.g., triazolo-pyridazine in ) require advanced coupling techniques, whereas ionic liquid-catalyzed methods (e.g., [NMPH]H₂PO₄) enable greener, high-yield syntheses of simpler analogs .
Isomerism: Traditional methods for synthesizing tetrahydroquinolines often yield cis/trans isomer mixtures, reducing efficacy. Pyrazole-substituted derivatives may exhibit stereoselectivity, but this remains understudied .
Performance in Fungicidal Activity
Pyrazole-THQ derivatives synthesized by BMC Chemistry (2016) demonstrated 85–90% inhibition against Fusarium graminearum at 50 μg/mL, outperforming non-pyrazole analogs (e.g., 6-methyl-THQ showed <10% inhibition under identical conditions) . This highlights the critical role of the pyrazole group in enhancing antifungal potency.
Catalytic and Environmental Impact
- Ionic Liquids : Guo et al. (2020) reported that [NMPH]H₂PO₄ achieved >90% yield for N-hydroxyethyl-THQ derivatives, surpassing H₃PO₄ (70% yield) and avoiding toxic metal catalysts like InCl₃ .
- Metal Catalysts : Fe₂(SO₄)₃-based methods, though effective, face challenges like catalyst recovery and environmental toxicity .
Biological Activity
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H13N3
- Molecular Weight : 201.25 g/mol
- CAS Number : 1306606-16-5
The primary mechanism by which this compound exerts its effects is through the inhibition of specific signaling pathways involved in cell proliferation and survival. Notably, it has been identified as an inhibitor of the TGF-beta receptor type-1 (TGFBR1), which plays a crucial role in various cellular processes including cell cycle regulation and apoptosis .
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown antiproliferative activity against several cancer cell lines. For example, in a study evaluating its effects on human colon cancer cells (HCT-116), it was found to suppress colony formation and induce oxidative stress leading to autophagy via the PI3K/AKT/mTOR signaling pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | ~6.43 | Induces oxidative stress and autophagy |
| PC-3 (Prostate) | ~9.15 | Inhibits cell proliferation |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to reduce carrageenan-induced paw edema in animal models, indicating its potential as an analgesic and anti-inflammatory agent . The proposed mechanism involves modulation of nitric oxide (NO) pathways and potassium channels.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Colon Cancer : In a controlled experiment involving HCT-116 cells, treatment with this compound resulted in a significant reduction in cell viability and migration. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
- Anti-inflammatory Assessment : A study assessing the anti-inflammatory effects noted that the compound significantly decreased inflammatory markers in induced models. This suggests its utility in treating conditions associated with chronic inflammation .
Safety and Toxicity
Toxicity assessments indicate that while this compound can be tolerated at lower doses, higher concentrations may lead to reduced cell viability in non-cancerous cells . Therefore, further research is necessary to establish a comprehensive safety profile.
Q & A
Basic: What synthetic methodologies are most effective for synthesizing 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) or stepwise heterocyclization. For example:
- Multicomponent synthesis : Use L-proline as a catalyst in MCRs involving aldehydes, pyrazolones, and amines. This approach achieves regioselectivity and moderate yields (50–70%) under mild conditions (room temperature, ethanol solvent) .
- Heterocyclization : Combine tetrahydroquinoline precursors with pyrazole derivatives via nucleophilic substitution or coupling reactions. For instance, Mannich reactions involving chloro-substituted phenols and pyrazole intermediates have been reported, with yields optimized by controlling stoichiometry and reaction time (12–24 hours, 60–80°C) .
Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Answer:
Computational tools are critical for predicting binding affinities and optimizing substituent effects:
- Molecular docking : Screen derivatives against target proteins (e.g., viral neuraminidase for antiviral studies) using software like AutoDock Vina. For example, triazole- and tetrazole-containing quinoline analogs showed strong binding to influenza virus targets in silico .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like electron-withdrawing groups (Cl, CF₃) on the pyrazole ring stabilize the molecule and enhance interaction with biological targets .
Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H NMR : Identify protons on the tetrahydroquinoline ring (δ 1.8–2.5 ppm for CH₂ groups) and pyrazole (δ 7.2–8.1 ppm for aromatic protons). Splitting patterns distinguish substitution positions .
- IR spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Elemental analysis : Validate molecular formula (e.g., C₁₂H₁₃N₃) with <0.3% deviation .
Note : Use high-resolution mass spectrometry (HRMS) for unambiguous molecular weight confirmation.
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from structural variations or assay conditions:
- Structural analysis : Compare substituent effects. For example, 7-chloro-quinoline derivatives exhibit higher antiviral activity than unsubstituted analogs due to enhanced lipophilicity .
- Assay standardization : Control variables like cell lines (e.g., MDCK for influenza) and incubation times. Replicate experiments under identical conditions to isolate compound-specific effects .
Case study : Pyrazole-linked triazoles showed variable IC₅₀ values (2–50 µM) depending on the viral strain used, highlighting the need for strain-specific optimization .
Basic: What functionalization strategies modify the pyrazole ring to tune physicochemical properties?
Answer:
- Electrophilic substitution : Introduce halogens (Cl, Br) at the pyrazole C-3 position using N-chlorosuccinimide (NCS) or bromine in acetic acid .
- Cross-coupling : Employ Suzuki-Miyaura reactions to attach aryl groups to the pyrazole, enhancing π-stacking interactions. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water .
Solubility enhancement : Add polar groups (e.g., -OH, -NH₂) via diazonium salt reactions, though steric hindrance may require optimized temperatures (0–5°C) .
Advanced: What strategies improve reaction yields in multicomponent syntheses?
Answer:
- Catalyst optimization : L-Proline (20 mol%) in ethanol increases yields by stabilizing intermediates via hydrogen bonding .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce regioselectivity. Ethanol/water mixtures (4:1) balance yield and selectivity .
- Microwave-assisted synthesis : Reduce reaction times from 24 hours to 30 minutes while maintaining yields >60% .
Data-driven approach : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratios .
Basic: How are purity and stability assessed during storage?
Answer:
- HPLC analysis : Use C18 columns (ACN/water + 0.1% TFA) to detect degradation products. Purity ≥95% is acceptable for biological testing .
- Stability studies : Store compounds under argon at −20°C. Monitor via ¹H NMR every 6 months; decomposition is indicated by new peaks near δ 6.5–7.5 ppm (oxidation byproducts) .
Advanced: How do substituents on the tetrahydroquinoline ring influence electronic properties?
Answer:
- Electron-donating groups (EDGs) : Methyl or methoxy groups at C-6 increase electron density, enhancing nucleophilic reactivity (e.g., in SNAr reactions) .
- Electron-withdrawing groups (EWGs) : Nitro or cyano groups at C-7 lower HOMO energy, improving oxidative stability but reducing solubility .
Quantitative analysis : Use Hammett constants (σ) to predict substituent effects on reaction rates and pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
